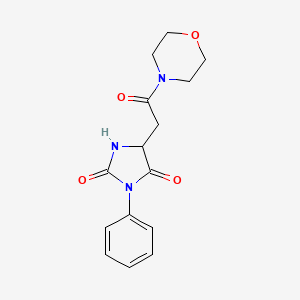

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione

Description

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is a hydantoin derivative featuring a phenyl group at position 3 and a morpholino-oxoethyl substituent at position 4. The morpholino moiety (a six-membered ring containing oxygen and nitrogen) is linked via a carbonyl-containing ethyl chain, distinguishing it from simpler alkylamino-substituted analogs. This structural motif may enhance hydrogen-bonding capacity and modulate physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacological activity .

Properties

IUPAC Name |

5-(2-morpholin-4-yl-2-oxoethyl)-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c19-13(17-6-8-22-9-7-17)10-12-14(20)18(15(21)16-12)11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLWGYXGYOUDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione typically involves multicomponent reactions. One common method involves the reaction of morpholine with a suitable imidazolidine precursor under controlled conditions. The reaction is often carried out in a solvent such as toluene, with a catalyst like ytterbium (III) triflate to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it may modulate the activity of voltage-gated sodium and calcium channels, which are crucial in the transmission of nerve impulses . This modulation can result in anticonvulsant and analgesic effects.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to the imidazolidine-2,4-dione (hydantoin) family. Key analogs include:

Key Observations :

- The target compound’s morpholino-oxoethyl group introduces a carbonyl bridge, increasing polarity compared to morpholinomethyl derivatives (e.g., 3a) .

- Thiazolidinedione analogs (e.g., and ) exhibit distinct pharmacological profiles due to their sulfur-containing core, often associated with antidiabetic or anticancer activity .

Physicochemical Properties

NMR data from provides insights into electronic environments:

The carbonyl in the target compound’s side chain is expected to downshift adjacent carbons compared to 3a, altering solubility and reactivity.

Pharmacological Implications

- Morpholino Derivatives: Commonly used in kinase inhibitors (e.g., ’s Pim kinase inhibitors) due to their ability to modulate protein interactions .

- Thiazolidinedione Core : Associated with PPAR-γ agonism (antidiabetic) or BAG3 protein modulation (anticancer) . The imidazolidinedione core may target distinct pathways, such as ion channels or enzymes.

Biological Activity

5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features an imidazolidine core with a morpholino group contributing to its pharmacological properties. Its chemical structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 244.28 g/mol |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione. It has been evaluated against various cancer cell lines, showing promising cytotoxic effects.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it leads to cell cycle arrest and promotes apoptotic cell death in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma) .

- Case Study : In a study involving HT-1080 fibrosarcoma cells, the compound exhibited an IC50 value of 19.56 µM, indicating significant growth inhibition . The mechanism was further elucidated through Annexin V staining and caspase activation assays.

Antiviral Activity

While primarily noted for its anticancer properties, there is also emerging evidence regarding its antiviral potential. Preliminary screenings indicated that while the compound did not show significant activity against SARS-CoV-2 (EC50 > 100 µM), it may have other viral targets yet to be explored .

Neuroprotective Effects

Research has also suggested neuroprotective properties associated with similar imidazolidine derivatives. These compounds have been shown to ameliorate neuronal damage in models of neurodegeneration .

Synthesis and Characterization

The synthesis of 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione typically involves multi-step reactions starting from simpler imidazolidine derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Summary of Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-Morpholino-2-oxoethyl)-3-phenylimidazolidine-2,4-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazolidinedione derivatives are often prepared by reacting substituted hydantoins with electrophilic reagents (e.g., bromoketones) in polar aprotic solvents like DMF or acetic acid under reflux (60–80°C). Evidence from similar compounds shows that yields (25–81%) depend on stoichiometry, solvent choice, and reaction time . For instance, using sodium acetate as a base and optimizing molar ratios of reactants can improve efficiency. Post-reaction purification via recrystallization (DMF/ethanol mixtures) is critical to isolate high-purity products .

Q. What structural characterization techniques are recommended for confirming the identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include imidazolidine-dione carbonyl signals (δ ~170–175 ppm in 13C NMR) and morpholino proton splitting patterns (δ ~3.5–4.0 ppm for N-CH2 groups) .

- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21) with unit cell parameters (e.g., a = 8.5–9.0 Å, β = 91°) provide definitive stereochemical confirmation .

- UPLC-MS/HRMS : Accurate mass analysis (e.g., m/z 391 [M+H]+) and isotopic patterns verify molecular formula and purity (>95%) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N2/Ar) at –20°C, away from oxidizers and moisture. Use vacuum-desiccated storage for hygroscopic batches .

- Safety Protocols : Wear PPE (nitrile gloves, lab coat, goggles) and work in fume hoods. For spills, use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . Software like Gaussian or ORCA can model electron density maps to rationalize regioselectivity in morpholino-ethyl substitutions .

Q. What factors explain yield discrepancies in structurally related imidazolidinedione derivatives?

- Methodological Answer : Yield variations (e.g., 25% vs. 81% in halogenated analogs) arise from:

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder nucleophilic attack on the hydantoin core .

- Electronic effects : Electron-withdrawing groups (e.g., difluoromethoxy) increase electrophilicity at the reaction site, improving kinetics .

- Solvent polarity : High-polarity solvents (DMF vs. THF) enhance solubility of intermediates but may promote side reactions .

Q. How can factorial design improve experimental workflows for derivative synthesis?

- Methodological Answer : A 2^k factorial design evaluates variables like temperature (60–100°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, enabling rapid optimization of yield and purity . For example, a central composite design could reduce the number of experiments by 40% while maximizing reaction efficiency .

Q. What advanced analytical strategies resolve contradictions in crystallographic and spectroscopic data?

- Methodological Answer : Discrepancies between NMR (solution state) and X-ray (solid state) data often stem from conformational flexibility. Variable-temperature NMR (e.g., –50°C to 80°C) can detect dynamic processes, while Hirshfeld surface analysis of crystallographic data quantifies intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize specific conformations .

Q. How do substituents on the phenyl ring influence the compound’s electronic and biological properties?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) : Increase electron density on the imidazolidinedione ring, enhancing susceptibility to nucleophilic degradation .

- Halogen substituents (e.g., Cl, F) : Improve metabolic stability and binding affinity in pharmacological assays via hydrophobic interactions .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict substituent effects on target binding (e.g., enzyme active sites) .

Methodological Notes

- Data Integrity : Use encrypted ELN (Electronic Lab Notebook) systems for reproducible data management. Tools like ChemAxon or Schrödinger’s LiveDesign ensure traceability and compliance with FAIR principles .

- Controlled Experiments : Include internal standards (e.g., deuterated analogs) in NMR and LC-MS workflows to correct for instrument drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.